molecular formula C12H15BClFO2 B566845 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1245524-02-0

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B566845
CAS No.: 1245524-02-0
M. Wt: 256.508
InChI Key: ZYWCNKHMEUXNGS-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane ring system fused to a substituted aromatic moiety. The molecular framework consists of a central boron atom bonded to two oxygen atoms within a cyclic 1,3,2-dioxaborolane scaffold. The boron atom is further substituted with a 3-chloro-5-fluorophenyl group, while the remaining positions on the dioxaborolane ring are occupied by four methyl groups (two at the 4-position and two at the 5-position).

The compound’s structure can be represented by the SMILES notation:
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)F.
This configuration places the chlorine atom at the 3-position and the fluorine atom at the 5-position of the phenyl ring, creating a meta-substitution pattern relative to the boron center. The tetramethyl groups on the dioxaborolane ring enhance steric protection, improving the compound’s stability against hydrolysis and oxidation.

Classification :

  • Organoboron compound : Contains a boron-carbon bond.
  • Boronate ester : Derived from the esterification of boronic acid with pinacol.
  • Aromatic boronic ester : Features a phenyl group attached to the boron atom.

The compound’s structural classification aligns with its reactivity profile, particularly in cross-coupling reactions where the boron center acts as an electrophilic site.

Chemical Registry Information and Nomenclature

Registry Details :

Property Value Source
CAS Number 1245524-02-0
Molecular Formula C₁₂H₁₅BClFO₂
Molecular Weight 256.51 g/mol
IUPAC Name This compound

Synonyms :

  • 3-Chloro-5-fluorobenzeneboronic acid pinacol ester
  • 3-Chloro-5-fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • BD235351 (BLD Pharmatech)

The compound is commercially available under catalog numbers such as BD235351 (BLD Pharmatech) and H62180MD (Thermo Scientific). Its systematic nomenclature reflects the substitution pattern on both the phenyl ring and the dioxaborolane scaffold.

Physical and Chemical Properties

Physical Properties :

Property Value Source
Appearance White to off-white crystalline solid
Melting Point Not reported
Boiling Point Not reported
Density Not reported
Solubility Soluble in organic solvents (e.g., THF, DMSO)

Chemical Stability :

  • Storage : Recommended at 2–8°C under anhydrous conditions to prevent hydrolysis.
  • Reactivity : The boron center is electrophilic, enabling participation in Suzuki-Miyaura cross-coupling reactions. The chloro and fluoro substituents on the phenyl ring modulate electronic effects, influencing regioselectivity in coupling processes.

Spectroscopic Data :

  • ¹H NMR : Peaks corresponding to aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm).
  • ¹³C NMR : Signals for quaternary carbons in the dioxaborolane ring (δ 80–85 ppm) and aromatic carbons (δ 110–160 ppm).

Structural Significance in Organoboron Chemistry

This compound occupies a critical niche in organoboron chemistry due to its dual functionality:

  • Boronate Ester Stability : The pinacol-derived dioxaborolane ring enhances stability compared to free boronic acids, making the compound suitable for prolonged storage and handling.
  • Directed Cross-Coupling : The meta-chloro and fluoro substituents on the phenyl ring influence electronic and steric effects, enabling selective coupling at the boron-bearing carbon. This property is exploited in Suzuki-Miyaura reactions to construct biaryl systems.

Comparative Analysis :

Feature This Compound Analogues (e.g., 2-(4-Chlorophenyl) derivatives)
Substituent Effects Electron-withdrawing Cl/F groups enhance electrophilicity at boron Less electrophilic without halogen substitution
Steric Hindrance Moderate due to tetramethyl groups on dioxaborolane Variable based on substituent size
Application Scope Preferred for electron-deficient aryl couplings Broader substrate compatibility

The compound’s structural attributes have been leveraged in synthesizing complex molecules, including pharmaceuticals and agrochemicals. For example, hydroxyl-directed cross-coupling strategies utilize similar boronate esters to achieve regioselective bond formation.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCNKHMEUXNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697112
Record name 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245524-02-0
Record name 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Overview

  • Reagents :

    • 3-Chloro-5-fluoroiodobenzene (1.0 equiv)

    • Bis(pinacolato)diboron (1.2 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

    • Potassium acetate (3.0 equiv) as base

    • Anhydrous dioxane or dimethylformamide (DMF) as solvent

  • Conditions :

    • Reaction under inert atmosphere (argon/nitrogen) at 80–100°C for 12–24 hours.

  • Workup :

    • Filtration through Celite to remove catalyst residues.

    • Extraction with ethyl acetate, followed by washing with brine and drying over MgSO₄.

    • Purification via silica gel chromatography or recrystallization.

Key Considerations

  • Catalyst Selection : Pd(dppf)Cl₂ is optimal for aryl iodides, while Pd(PPh₃)₄ may suffice for bromides.

  • Steric and Electronic Effects : The electron-withdrawing chloro and fluoro substituents may slow the reaction, necessitating higher temperatures or prolonged reaction times.

Lithiation-Boronation Followed by Pinacol Protection

This method involves generating an aryl lithium intermediate, which is subsequently quenched with a borate ester to form the boronic acid, followed by protection with pinacol. This route is advantageous for substrates where direct borylation is challenging.

Stepwise Protocol

A. Lithiation of 3-Chloro-5-fluorobromobenzene

  • Reagents :

    • 3-Chloro-5-fluorobromobenzene (1.0 equiv)

    • Lithium diisopropylamide (LDA, 1.1 equiv) or tert-butyllithium (t-BuLi, 1.1 equiv)

    • Anhydrous tetrahydrofuran (THF) at –78°C.

  • Quenching with Trimethyl Borate :

    • Add trimethyl borate (1.2 equiv) to the lithiated intermediate, stirring for 1–2 hours at low temperature.

B. Pinacol Protection

  • Reagents :

    • Crude (3-chloro-5-fluorophenyl)boronic acid (1.0 equiv)

    • Pinacol (1.05 equiv)

    • Anhydrous dichloromethane (DCM) and MgSO₄ (1.0 equiv) as dehydrating agent.

  • Conditions :

    • Stir at room temperature for 16 hours.

    • Filter through Celite, concentrate, and recrystallize from hexanes.

Advantages and Challenges

  • Yield Optimization : The lithiation step requires strict temperature control to prevent side reactions.

  • Functional Group Tolerance : Sensitive to directing groups; ortho-substituents may hinder lithiation.

Esterification of Pre-Formed Boronic Acid

If the boronic acid derivative is accessible (e.g., via electrophilic borylation or Grignard reactions), direct esterification with pinacol offers a straightforward pathway.

Experimental Details

  • Synthesis of (3-Chloro-5-fluorophenyl)boronic Acid :

    • Electrophilic borylation using BF₃·OEt₂ and a halogen-lithium exchange.

  • Esterification :

    • Combine boronic acid (1.0 equiv), pinacol (1.05 equiv), and MgSO₄ (1.0 equiv) in DCM.

    • Stir for 16 hours, filter, and concentrate.

Purity and Characterization

  • Recrystallization : Hexanes or ethyl acetate/hexane mixtures yield high-purity product.

  • Analytical Data : NMR (¹H, ¹³C, ¹⁹F) and HRMS confirm structure and purity.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Miyaura BorylationHigh functional group tolerance; scalableRequires expensive Pd catalysts60–85%
Lithiation-BoronationApplicable to hindered substratesSensitive to moisture and temperature50–75%
Boronic Acid EsterificationSimple; avoids metal catalystsDependent on boronic acid availability70–90%

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used to convert the boronate ester to the corresponding phenol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Oxidation: The major product is 3-chloro-5-fluorophenol.

    Reduction: The major product is 3-chloro-5-fluorobenzyl alcohol.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is used to create bioconjugates for studying biological processes.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronate ester, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The target compound's 3-Cl and 5-F substituents activate the boronate toward transmetallation. Analogs with additional electron-withdrawing groups (e.g., 2,3-dichloro in or trifluoromethyl in ) exhibit faster reaction kinetics but may require milder conditions to avoid side reactions.
  • However, these groups can improve regioselectivity in complex substrates.

Physicochemical Properties

  • Solubility : The methoxy-substituted analog shows enhanced solubility in polar solvents (e.g., DMSO) compared to the target compound. Conversely, trifluoromethyl and dichloro derivatives () are more lipophilic, favoring organic phases.
  • Thermal Stability : The trifluoromethyl-containing compound demonstrates superior thermal stability (predicted boiling point: 363°C) due to the robust C-F bonds and steric shielding from the CF₃ group.

Biological Activity

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry and as a reagent in organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Chemical Formula : C₁₂H₁₅BClF O₂
  • CAS Number : 1245524-02-0
  • Molecular Weight : 240.61 g/mol
  • Storage Conditions : Requires temperature control for storage and delivery .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Modulation of Signal Transduction Pathways : It may influence signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

Biological Studies and Findings

Recent studies have highlighted the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting that it may help in conditions like neurodegeneration by reducing oxidative stress .

Case Studies

Several case studies have investigated the efficacy and safety of this compound:

  • Case Study 1 : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure.
  • Case Study 2 : In animal models of neurodegenerative diseases, administration of the compound led to improved cognitive function and reduced markers of inflammation in the brain .

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectionReduces oxidative stress in neurodegeneration
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via cross-coupling or electrophilic borylation. For example, analogous dioxaborolanes are prepared by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts (e.g., palladium) . Flash column chromatography with hexane/ethyl acetate gradients (e.g., 25:1 ratio) is commonly used for purification, achieving yields of ~26–85% depending on substituent steric and electronic effects .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while methyl groups on the dioxaborolane ring resonate at δ 1.2–1.4 ppm. Carbons directly bonded to boron (C-B) are often undetected due to quadrupolar broadening .
  • 11B NMR : A singlet at δ 28–32 ppm confirms the presence of the boronate ester .
  • IR : B-O stretches appear at ~1350–1370 cm⁻¹ and ~1310–1330 cm⁻¹ .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is typically soluble in non-polar solvents (hexane, toluene) and stable under inert atmospheres. Hydrolytic sensitivity requires storage in anhydrous conditions. Stability in THF or DMSO varies due to potential equilibria with boron-containing intermediates .

Advanced Research Questions

Q. How can researchers address challenges in isolating isomers of similar dioxaborolane derivatives?

  • Methodological Answer : Isomer separation (e.g., ortho vs. para substitution) requires optimized chromatography. For example, 2-(5-chloro-2-methylphenyl)- and 2-(2-chloro-5-methylphenyl)- isomers were resolved using hexane/EtOAc (25:1), with retention times influenced by steric hindrance and dipole moments . High-performance liquid chromatography (HPLC) with chiral columns may further resolve enantiomers .

Q. What catalytic mechanisms are involved in reactions using this compound as a boron reagent?

  • Methodological Answer : In cross-couplings (e.g., Suzuki-Miyaura), the dioxaborolane acts as a transmetalating agent. The boron center undergoes nucleophilic attack by a palladium complex, forming a Pd-Ar intermediate. Sodium tert-butoxide (NaOt-Bu) enhances reactivity by generating trialkoxyborohydride species, which participate in single-electron transfer (SET) pathways .

Q. How does the electronic nature of substituents affect the stability and reactivity of dioxaborolane derivatives?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -Cl, -F) : Increase stability by reducing electron density at boron, slowing hydrolysis. For example, fluorinated derivatives exhibit longer shelf lives .
  • Electron-donating groups (e.g., -OMe) : Accelerate transmetalation but may reduce air stability .
  • Steric effects : Bulky substituents (e.g., tert-butyl) hinder catalytic coupling efficiency .

Data Contradiction Analysis

Q. Why do some studies report undetected carbon signals in NMR spectra of dioxaborolanes?

  • Methodological Answer : Quadrupolar relaxation of the 11B nucleus (spin 3/2) broadens signals of carbons directly bonded to boron, making them undetectable in standard 13C NMR. Low-temperature NMR or isotopic enrichment (e.g., 10B) can mitigate this issue .

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